molecular formula C22H21N3O5S2 B12169527 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]hexanamide

6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]hexanamide

Cat. No.: B12169527
M. Wt: 471.6 g/mol
InChI Key: ZLNOFICLCNHBDH-UHFFFAOYSA-N
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Description

6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]hexanamide is a complex organic compound that features both isoindoline and benzothiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]hexanamide typically involves multiple steps:

    Formation of the Isoindoline Moiety: This can be achieved by reacting phthalic anhydride with an appropriate amine under acidic conditions to form the isoindoline structure.

    Formation of the Benzothiazole Moiety: This involves the reaction of 2-aminothiophenol with a suitable aldehyde or ketone under oxidative conditions.

    Coupling of the Two Moieties: The final step involves coupling the isoindoline and benzothiazole moieties through a hexanamide linker. This can be achieved using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole moiety.

    Reduction: Reduction reactions can occur at the carbonyl groups in the isoindoline moiety.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amide and sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzothiazole moiety.

    Reduction: Reduced derivatives of the isoindoline moiety.

    Substitution: Substituted derivatives at the amide and sulfonyl groups.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.

    Catalysis: It can serve as a ligand in catalytic reactions.

Biology

    Biological Probes: The compound can be used as a probe to study biological processes due to its unique structure.

Medicine

    Drug Development:

Industry

    Material Science: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]hexanamide involves its interaction with specific molecular targets. The isoindoline moiety can interact with nucleic acids, while the benzothiazole moiety can interact with proteins. These interactions can lead to the inhibition of key biological pathways, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]hexanamide lies in its combination of isoindoline and benzothiazole moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C22H21N3O5S2

Molecular Weight

471.6 g/mol

IUPAC Name

6-(1,3-dioxoisoindol-2-yl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)hexanamide

InChI

InChI=1S/C22H21N3O5S2/c1-32(29,30)14-10-11-17-18(13-14)31-22(23-17)24-19(26)9-3-2-6-12-25-20(27)15-7-4-5-8-16(15)21(25)28/h4-5,7-8,10-11,13H,2-3,6,9,12H2,1H3,(H,23,24,26)

InChI Key

ZLNOFICLCNHBDH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CCCCCN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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